molecular formula C15H12BrClN2O B4909718 7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Cat. No.: B4909718
M. Wt: 351.62 g/mol
InChI Key: DGRUSQDROUHISB-UHFFFAOYSA-N
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Description

7-Bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures .

Mechanism of Action

Target of Action

The primary targets of this compound are benzodiazepine receptors (BDRs) . These receptors are found in the central nervous system and are known to mediate a variety of functions, including sleep, relaxation, and memory .

Mode of Action

This compound acts as an agonist at the benzodiazepine receptors . It binds to these receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This results in an increase in inhibitory effects within the central nervous system .

Biochemical Pathways

The compound’s action on benzodiazepine receptors affects several biochemical pathways. It is hypothesized that the orexigenic effect of benzodiazepines is mediated by their binding to α2/α3-subunits of one GABA A receptor subtype . The binding of benzodiazepines to BDRs in the brainstem parabrachial caudate nucleus, from where information regarding flavor is transmitted to the thalamus flavor region, is probably involved in the manifestation of a hyperphagic effect .

Pharmacokinetics

The compound’s pharmacokinetic properties include its bioavailability, metabolism, and excretion. The bioavailability of this compound in rats is reported to be 16.7% . It undergoes hepatic metabolism, specifically aromatic oxidation and C3-hydroxylation . The compound’s elimination half-life ranges from 6 to 18 hours , and it is excreted renally .

Result of Action

The molecular and cellular effects of this compound’s action include both orexigenic and anorexigenic effects at low doses (2.07 – 2.21 μM) . It has been shown to increase appetite and food intake, exhibiting a hyperphagic effect in both animal experiments and in the clinic .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effects can be influenced by the presence of other substances in the body. Co-administration of leptin, a hormone that reduces appetite and food intake, and this compound, which exhibited a pronounced orexigenic effect, reduced appetite by 73% .

Future Directions

There is ongoing research into the effects of these compounds on appetite in rats . Further studies could explore the potential of these compounds in the treatment of disorders such as obesity or anorexia. Additionally, the compound’s effects on neuropathic pain and seizures of different etiology are being investigated .

Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUSQDROUHISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324527
Record name 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89445-67-0
Record name 7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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